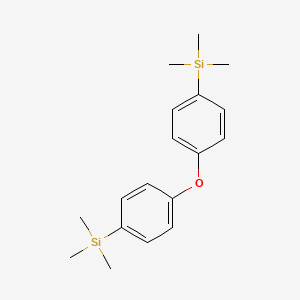
(5E)-3-butyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-Butyl-5-(4-methoxybenzylidene)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. The compound’s structure consists of a rhodanine core with a butyl group at the nitrogen atom and a methoxybenzylidene group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-butyl-5-(4-methoxybenzylidene)rhodanine typically involves the condensation of rhodanine with 4-methoxybenzaldehyde in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-N-butyl-5-(4-methoxybenzylidene)rhodanine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-N-butyl-5-(4-methoxybenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted rhodanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-N-butyl-5-(4-methoxybenzylidene)rhodanine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
- 3-Butyl-5-(2,3,4-trimethoxybenzylidene)rhodanine
- 5-(3,4-Dimethoxybenzylidene)rhodanine
- 5-(2,3-Dimethoxybenzylidene)rhodanine
Uniqueness
3-N-butyl-5-(4-methoxybenzylidene)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the butyl group at the nitrogen atom and the methoxybenzylidene group at the 5-position enhances its anticancer properties compared to other rhodanine derivatives .
Propiedades
Fórmula molecular |
C15H17NO2S2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO2S2/c1-3-4-9-16-14(17)13(20-15(16)19)10-11-5-7-12(18-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+ |
Clave InChI |
QFFDVMIFSYNYEE-JLHYYAGUSA-N |
SMILES isomérico |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=S |
SMILES canónico |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


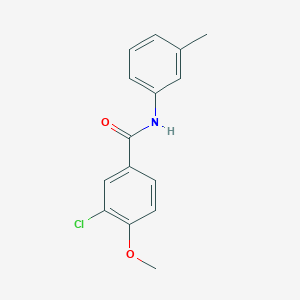

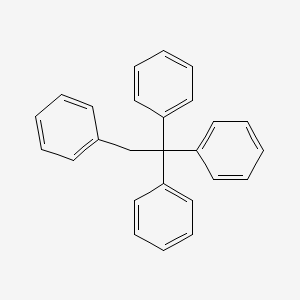
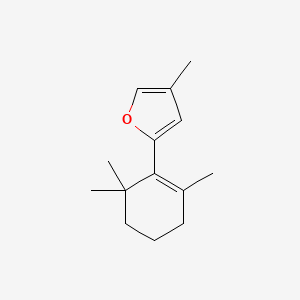
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)

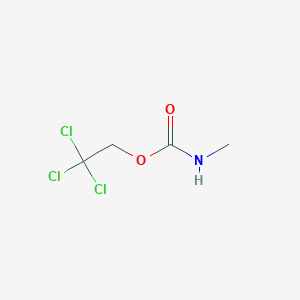
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)

![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
